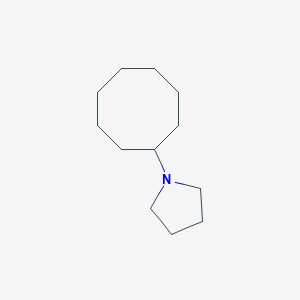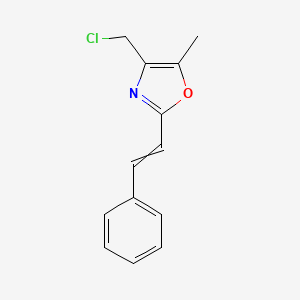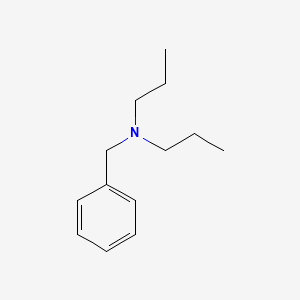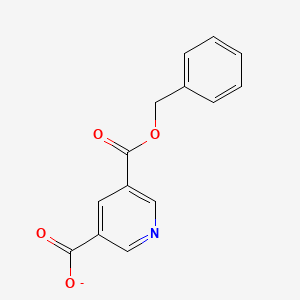
Ethyl 1-(4-chlorophenyl)cyclobutane-1-carboximidate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(4-chlorophenyl)cyclobutane-1-carboximidate;hydrochloride is a chemical compound with a unique structure that includes a cyclobutane ring and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-chlorophenyl)cyclobutane-1-carboximidate;hydrochloride typically involves the reaction of 1-(4-chlorophenyl)cyclobutanecarboxylic acid with ethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(4-chlorophenyl)cyclobutane-1-carboximidate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Ethyl 1-(4-chlorophenyl)cyclobutane-1-carboximidate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 1-(4-chlorophenyl)cyclobutane-1-carboximidate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Chlorophenyl)cyclobutanecarboxylic acid
- Ethyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate
- 1-(4-Chlorophenyl)cyclobutanecarbonitrile
Uniqueness
Ethyl 1-(4-chlorophenyl)cyclobutane-1-carboximidate;hydrochloride is unique due to its specific structure, which includes both a cyclobutane ring and a chlorophenyl group. This combination of features gives it distinct chemical and biological properties compared to similar compounds .
Propriétés
Formule moléculaire |
C13H17Cl2NO |
|---|---|
Poids moléculaire |
274.18 g/mol |
Nom IUPAC |
ethyl 1-(4-chlorophenyl)cyclobutane-1-carboximidate;hydrochloride |
InChI |
InChI=1S/C13H16ClNO.ClH/c1-2-16-12(15)13(8-3-9-13)10-4-6-11(14)7-5-10;/h4-7,15H,2-3,8-9H2,1H3;1H |
Clé InChI |
YMLIAQHYTXLKTJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=N)C1(CCC1)C2=CC=C(C=C2)Cl.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1'-[6-(Pyridin-4-yl)pyridazin-3-yl]-1,4'-bipiperidine](/img/structure/B8619733.png)

![8-Methyl-1,4-dioxa-spiro[4,5]decane-8-carbaldehyde](/img/structure/B8619748.png)

![4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol](/img/structure/B8619765.png)


